2-Hydroxyethyl 2-(2-hydroxyethoxy)benzoate
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Overview
Description
2-Hydroxyethyl 2-(2-hydroxyethoxy)benzoate is an organic compound with the chemical formula C11H14O4. It is a colorless to pale yellow liquid that is soluble in many organic solvents such as alcohols and ethers. This compound is known for its sweet taste and pleasant aroma, and it has low volatility. It contains two hydroxyl groups (-OH) and one benzoate ester group (-COOCH3) .
Preparation Methods
2-Hydroxyethyl 2-(2-hydroxyethoxy)benzoate can be synthesized through the reaction of benzoic acid with diethylene glycol. The general method involves adding benzoic acid and diethylene glycol to a reaction vessel, heating to an appropriate temperature, and then adding an acid catalyst. The reaction is allowed to proceed for a certain period, after which the mixture is cooled, separated, and purified to obtain the final product .
Chemical Reactions Analysis
2-Hydroxyethyl 2-(2-hydroxyethoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions with halides or other electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halides like thionyl chloride.
Scientific Research Applications
2-Hydroxyethyl 2-(2-hydroxyethoxy)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a plasticizer to improve the flexibility, extensibility, and processability of plastics and rubber.
Biology: It serves as a solvent and additive in various biological assays and experiments.
Medicine: It is used in the formulation of certain pharmaceuticals and as an intermediate in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 2-Hydroxyethyl 2-(2-hydroxyethoxy)benzoate involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their solubility and reactivity. The benzoate ester group can undergo hydrolysis to release benzoic acid, which can act as a preservative or antimicrobial agent .
Comparison with Similar Compounds
2-Hydroxyethyl 2-(2-hydroxyethoxy)benzoate can be compared with similar compounds such as:
2-Hydroxyethyl benzoate: This compound has a similar structure but lacks the additional ethoxy group, making it less flexible and less soluble in certain solvents.
4-[(2-hydroxyethoxy)carbonyl]benzoic acid: This compound has a similar ester group but includes an additional carboxyl group, making it more acidic and reactive. The uniqueness of this compound lies in its combination of hydroxyl and benzoate ester groups, providing a balance of solubility, reactivity, and flexibility.
Properties
CAS No. |
189620-97-1 |
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Molecular Formula |
C11H14O5 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
2-hydroxyethyl 2-(2-hydroxyethoxy)benzoate |
InChI |
InChI=1S/C11H14O5/c12-5-7-15-10-4-2-1-3-9(10)11(14)16-8-6-13/h1-4,12-13H,5-8H2 |
InChI Key |
CXTCKQKTCLZXDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCCO)OCCO |
Origin of Product |
United States |
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